FtsE protein - 106178-03-4

FtsE protein

Catalog Number: EVT-1510104
CAS Number: 106178-03-4
Molecular Formula: C9H10BrNO2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

FtsE protein is a crucial component of the FtsEX complex, which plays a significant role in bacterial cell division and peptidoglycan remodeling. This protein is primarily found in various bacterial species, including Escherichia coli, and functions as an ATP-binding cassette transporter. The FtsEX complex is essential for the recruitment of peptidoglycan hydrolases, which are necessary for the proper separation of daughter cells during division. The FtsE protein's activity is closely linked to its interaction with nucleotides, particularly adenosine triphosphate, influencing its structural stability and functional capacity.

Source and Classification

FtsE is classified as a member of the ATP-binding cassette transporter family. It is typically sourced from bacteria, with Escherichia coli being one of the most studied organisms regarding this protein. The FtsE protein is encoded by the ftsE gene, which is part of the essential genes required for bacterial cell division.

Synthesis Analysis

Methods

The synthesis of FtsE can be achieved through various biochemical methods, including cell-free protein synthesis (CFPS). This approach allows for the production of proteins in vitro using extracts from bacterial cells that contain all necessary components for translation. The CFPS method often employs lysozyme treatment followed by osmotic shock and freeze-thaw cycles to disrupt cells and release proteins effectively .

Technical Details

In CFPS, the reaction typically includes a mixture of template DNA, amino acids, and energy sources such as adenosine triphosphate and guanosine triphosphate. For instance, a reaction may occur at 29°C with specific buffer conditions to optimize protein yield .

Molecular Structure Analysis

Structure

The molecular structure of FtsE has been characterized using techniques such as X-ray crystallography and cryo-electron microscopy. These studies reveal that FtsE consists of several conserved motifs associated with ATPase activity, which are critical for its function in the FtsEX complex. The structural analysis indicates that FtsE forms a dimeric structure when bound to nucleotides .

Data

The high-resolution structures show that FtsE can bind different nucleotides, affecting its conformation and interaction with other proteins in the complex .

Chemical Reactions Analysis

Reactions

FtsE participates in several biochemical reactions primarily involving ATP hydrolysis. This hydrolysis is essential for its function within the FtsEX complex, facilitating the transport of substrates across the bacterial membrane.

Technical Details

ATP binding to FtsE stabilizes its conformation, promoting interactions with its partner protein FtsX and other components necessary for peptidoglycan remodeling. The presence of non-hydrolysable ATP analogs has been shown to mimic ATP's effects on complex stability, indicating that ATP binding alone can initiate critical functional processes .

Mechanism of Action

Process

FtsE operates as part of a larger mechanism involving the coordination between ATP hydrolysis and peptidoglycan hydrolase recruitment. Upon binding ATP, FtsE undergoes conformational changes that enable it to interact effectively with other proteins like EnvC, which are involved in cell wall synthesis and remodeling during division.

Data

Studies have demonstrated that mutations in FtsE can significantly impair its ability to hydrolyze ATP, leading to defects in cell division and increased susceptibility to stressors .

Physical and Chemical Properties Analysis

Physical Properties

FtsE is generally soluble in aqueous solutions but can precipitate under certain conditions, such as when glycerol is removed from purification buffers. Its stability is enhanced in the presence of ATP .

Chemical Properties

FtsE exhibits typical properties associated with proteins involved in energy-dependent processes, including a high affinity for nucleotides and specific structural motifs that facilitate ATP binding and hydrolysis.

Applications

Scientific Uses

FtsE has significant applications in microbiological research, particularly in studies focused on bacterial cell division mechanisms. Understanding its function can lead to insights into antibiotic resistance mechanisms and potential targets for novel antimicrobial therapies. Additionally, due to its role in peptidoglycan remodeling, it is also relevant in synthetic biology applications where controlled bacterial growth is essential.

Structural Characterization of FtsE

Domain Architecture and Conserved Motifs

FtsE belongs to the ATP-binding cassette (ABC) transporter superfamily, characterized by a conserved nucleotide-binding domain (NBD) architecture. The core structure comprises two subdomains: a RecA-like α/β fold responsible for ATP binding and hydrolysis, and a smaller α-helical subdomain involved in regulatory interactions. The NBD contains signature motifs essential for function:

  • Walker A motif (GxxGxGKS/T): Coordinates phosphate groups of ATP.
  • Walker B motif (hhhhD): Mediates Mg²⁺ coordination and ATP hydrolysis (where "h" denotes hydrophobic residues).
  • ABC signature motif (LSGGQ): Facilitates inter-subunit communication during ATP hydrolysis.
  • Q-loop: Couples nucleotide binding to conformational changes.
  • D-loop and H-loop: Stabilize the ATP-bound state and facilitate hydrolysis [1] [2] [9].

These motifs are universally conserved across bacterial species, including Streptococcus pneumoniae and Escherichia coli, underscoring FtsE’s fundamental role in cell division [1] [8].

Table 1: Conserved Functional Motifs in FtsE

MotifConsensus SequenceFunctional RoleStructural Location
Walker AGxxGxGKS/TPhosphate coordination of ATPβ-strand/loop (RecA domain)
Walker BhhhhDMg²⁺ coordination; ATP hydrolysisα-helix (RecA domain)
ABC SignatureLSGGQInter-subunit communicationLoop (α-helical subdomain)
Q-loopQxxRNucleotide sensing & conformational couplingα-helical subdomain
D-loopSALDATP hydrolysis stabilizationRecA domain

ATP-Binding and Hydrolysis Domains

The ATP-binding pocket of FtsE resides at the interface of its RecA-like and α-helical subdomains. Key residues include:

  • Lys-39 (Walker A): Directly contacts ATP phosphates.
  • Asp-158 (Walker B): Chelates Mg²⁺ ions.
  • Glu-163 (Walker B): Activates water for nucleophilic attack during hydrolysis [8] [9].

ATP binding induces dimerization of FtsE monomers, forming a catalytically active "sandwich dimer" where two ATP molecules are buried at the dimer interface. Hydrolysis triggers dimer dissociation, enabling conformational reset [1] [9]. Mutational studies confirm that substitutions like D164A (ATP binding-deficient) or E165Q (hydrolysis-deficient) abrogate function, confirming the essentiality of these residues [5] [8].

Dimerization Mechanisms and Oligomeric States

FtsE exhibits nucleotide-dependent oligomerization:

  • ATP-bound state: Forms stable head-to-tail homodimers with extensive interface contacts (buried surface area: ~960 Ų). Dimerization aligns Walker A and ABC signature motifs from opposing monomers for ATP hydrolysis [1] [9].
  • ADP-bound state: Primarily monomeric or loosely associated, with reduced interface stability [1].

Dimerization is mediated by:

  • Hydrophobic interfaces: Between β-sheets of RecA domains.
  • Electrostatic networks: Including Arg-78/Arg-79 interactions with FtsX’s coupling helix [9].
  • Hinge regions: Structural plasticity in three flexible loops (Loop 1: residues 40–50; Loop 2: residues 100–110; Loop 3: residues 180–190) facilitates dimer reorientation [1].

In E. coli, FtsE dimerization is critical for Z-ring stability and divisome assembly, as mutations disrupting dimerization (e.g., M71A) cause filamentous growth and division defects [3] [8].

Table 2: Oligomeric States of FtsE Across Bacterial Species

SpeciesNucleotide StateOligomeric FormBiological Consequence
Streptococcus pneumoniaeATP-boundDimerActivates FtsX-PcsB hydrolase complex
Escherichia coliATP-boundDimerRegulates septal PG synthesis
Mycobacterium tuberculosisATP-boundDimerHigh basal ATPase activity; RipC activation
Bacillus subtilisADP-boundMonomerInactive state; dissociated from FtsX

Structural Plasticity in Nucleotide-Bound Conformations (ATP vs. ADP)

FtsE undergoes nucleotide-driven allostery, with distinct conformations in ATP- versus ADP-bound states:

  • ATP-bound state:
  • NBDs adopt a "closed" conformation with tightly packed RecA domains.
  • Coupling helices (CHs) of FtsX insert deeply into FtsE grooves, forming a continuous mechanotransmission axis [9].
  • Cavity volume for FtsX interaction decreases by 30%, enhancing binding affinity [1].
  • ADP-bound state:
  • NBDs shift to an "open" conformation with splayed subdomains.
  • CH-binding grooves widen, reducing FtsE-FtsX interface stability [1] [9].

Cryo-EM structures of S. pneumoniae FtsE reveal that ATP binding reduces B-factor values by 40% in flexible loops, indicating rigidification. This plasticity enables transmission of cytosolic ATP signals to periplasmic hydrolases like PcsB or RipC [1] [5] [9].

Table 3: Structural Parameters of Nucleotide-Bound FtsE States

ParameterATP-Bound StateADP-Bound StateFunctional Implication
NBD Dimer InterfaceClosed; 12 H-bondsOpen; 4 H-bondsStable ATP hydrolysis complex
Cavity Volume520 ų740 ųTighter FtsX coupling helix binding
B-Factor (Loop 2)45 Ų75 ŲReduced flexibility upon ATP binding
FtsX AffinityKd = 0.2 µMKd = 5.1 µMEnhanced complex stability

Interaction Interfaces with FtsX: Coupling Helix and Membrane Association

FtsE anchors to the transmembrane protein FtsX via two critical cytoplasmic elements:1. Coupling Helix (CH) Interaction:- FtsX’s CH (residues 255–265) inserts into a hydrophobic groove formed by FtsE’s α-helical subdomain.- Key salt bridges: Arg-78/Arg-79 (FtsE) with Lys-259/Gly-262 (FtsX) [1] [9].- Mutations (e.g., R78A or R79A) disrupt complex assembly, causing cell division defects [9].

  • Elbow Helix (EH) Association:
  • FtsX’s N-terminal EH (residues 50–60) binds FtsE via Arg-94 (FtsE) and Tyr-58 (FtsX).
  • This stabilizes membrane-proximal interactions but is non-essential for function [9].

In Gram-positive bacteria (e.g., S. pneumoniae), FtsX’s extracellular domains (ECDs) adopt a β-sheet/α-helix topology that directly recruits hydrolases like PcsB. ATP hydrolysis by FtsE triggers a ~15° rotary shift in FtsX’s periplasmic loops, activating hydrolase activity [1] [5]. In mycobacteria, a unique "Phe-cluster" (F152, F156) in FtsX’s ECD allosterically regulates RipC hydrolase binding via hydrophobic packing [5] [9].

Table 4: Critical Residues in FtsE-FtsX Interface

FtsE ResidueFtsX ResidueInteraction TypeFunctional Consequence of Mutation
Arg-78Lys-259Salt bridgeCell filamentation; impaired division
Arg-79Gly-262Hydrogen bondReduced FtsE-FtsX binding affinity
Arg-94Tyr-58Hydrophobic packingNo phenotype; structural stabilization
Glu-163N/AATP hydrolysisLoss of RipC/PcsB activation

Properties

CAS Number

106178-03-4

Product Name

FtsE protein

Molecular Formula

C9H10BrNO2

Synonyms

FtsE protein

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.